7-Azidoquinoline
Overview
Description
7-Azidoquinoline is an organic compound that features an azido group (-N3) attached to a quinoline ring. This compound is notable for its unique chemical properties and its wide range of applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Mechanism of Action
Target of Action
7-Azidoquinoline, like other quinoline derivatives, primarily targets the heme polymerase activity in parasites . This compound binds to the free heme, preventing the parasite from converting it into a less toxic form . The primary targets are therefore the heme molecules within the parasite.
Mode of Action
The interaction of this compound with its targets results in the accumulation of free heme, which is toxic to the parasites . The drug binds the free heme, disrupting the normal functioning of the parasite and leading to its death .
Biochemical Pathways
It is known that the compound interferes with theubiquinone function as an electron carrier in the respiratory chain . This disruption affects the energy production of the parasite, leading to its death .
Pharmacokinetics
Based on the properties of similar quinoline derivatives, it can be inferred that the compound has good bioavailability and is metabolized by enzymes such asCYP 2D6 and MAO-A . These enzymes play a crucial role in the metabolism of the compound, influencing its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of the parasite’s energy production and the accumulation of toxic heme within the parasite . This leads to the death of the parasite, effectively treating the infection .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of light can trigger certain reactions in quinoline N-oxide compounds, leading to different products . Therefore, the environment in which the compound is used can significantly affect its action and efficacy .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 7-Azidoquinoline are not fully understood. Quinoline, a closely related compound, is known to interact with various enzymes, proteins, and other biomolecules . For instance, quinoline has demonstrated numerous biological activities such as antimalarial, antibacterial, anti-inflammatory, anti-arrhythmic, anti-anginal, antihypertensive, antituberculosis, anti-depressant, and anti-convulsant . It is plausible that this compound may share some of these interactions due to its structural similarity to quinoline.
Cellular Effects
The cellular effects of this compound are currently unknown. Quinoline derivatives have been shown to have antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects These effects are likely mediated through interactions with various cellular processes and pathways
Molecular Mechanism
The exact molecular mechanism of action of this compound is not well understood. Quinoline and its derivatives are known to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is possible that this compound may share some of these mechanisms due to its structural similarity to quinoline.
Metabolic Pathways
The metabolic pathways involving this compound are currently unknown. Quinoline and its derivatives are known to be involved in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 7-chloroquinoline with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures . This reaction proceeds via nucleophilic substitution, where the azide ion replaces the chlorine atom.
Industrial Production Methods: While specific industrial production methods for 7-azidoquinoline are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control, and employing green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Azidoquinoline undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition: It can participate in [3+2] cycloaddition reactions with alkynes to form triazoles, a reaction often catalyzed by copper(I) salts.
Substitution: The azido group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: LiAlH4, catalytic hydrogenation.
Cycloaddition: Copper(I) salts, terminal alkynes.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Scientific Research Applications
7-Azidoquinoline has a broad range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules through azide-alkyne cycloaddition and other reactions.
Biology: It is used in the synthesis of bioactive molecules, including potential pharmaceuticals and fluorescent probes for biological imaging.
Medicine: Research into its derivatives has shown potential for developing new antimalarial and antibacterial agents.
Industry: It is utilized in the development of advanced materials, such as organic electronics and polymers.
Comparison with Similar Compounds
8-Azidoquinoline: Another azidoquinoline derivative with similar reactivity but different positional isomerism.
3-Azidoquinoline: Known for its unique reactivity in cycloaddition reactions.
Chloroquine: A well-known antimalarial drug with a quinoline core structure.
Uniqueness: 7-Azidoquinoline stands out due to its specific azido group placement, which influences its reactivity and the types of derivatives it can form. This makes it particularly useful in applications requiring precise chemical modifications.
Properties
IUPAC Name |
7-azidoquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-13-12-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIBYVPXEHIWIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)N=[N+]=[N-])N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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